molecular formula C10H14Br2S B054134 2,5-Dibromo-3-hexylthiophene CAS No. 116971-11-0

2,5-Dibromo-3-hexylthiophene

Cat. No.: B054134
CAS No.: 116971-11-0
M. Wt: 326.09 g/mol
InChI Key: NSYFIAVPXHGRSH-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-hexylthiophene is a chemical compound with the molecular formula C10H14Br2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 2 and 5 positions and a hexyl group at the 3 position. This compound is notable for its use as a monomer in the synthesis of conductive polymers, particularly in the field of organic electronics .

Mechanism of Action

Target of Action

2,5-Dibromo-3-hexylthiophene is primarily used as a monomer in the synthesis of conductive polymers . Its primary targets are the arylboronic acids with which it reacts to form corresponding thiophene derivatives .

Mode of Action

The compound interacts with its targets through a palladium-catalyzed Suzuki cross-coupling reaction . This reaction involves the coupling of this compound with various arylboronic acids under controlled and optimal reaction conditions . The different substituents present on arylboronic acids significantly influence the overall properties of the resulting products .

Biochemical Pathways

The compound is involved in the synthesis of regioregular-P3HT-regiosymmetric-P3HT, a diblock polymer used in organic electronics . It also participates in the synthesis of P3HT, which has potential applications in photocatalysis . The compound’s role in these pathways contributes to the development of materials with controllable band gaps .

Result of Action

The action of this compound results in the formation of new thiophene derivatives with varying properties depending on the substituents present on the arylboronic acids . Some of these derivatives have shown potentially good properties in haemolytic, biofilm inhibition, and anti-thrombolytic activities .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of a catalyst, play a crucial role in the Suzuki cross-coupling reaction . Additionally, the nature of the arylboronic acids used in the reaction can significantly affect the properties of the resulting thiophene derivatives .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-hexylthiophene typically involves the bromination of 3-hexylthiophene. One common method is the bromination reaction using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a hexyl group, which imparts distinct solubility and electronic properties. This makes it particularly suitable for use in the synthesis of poly(3-hexylthiophene), a widely studied conductive polymer in organic electronics .

Properties

IUPAC Name

2,5-dibromo-3-hexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Br2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYFIAVPXHGRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

156074-98-5
Record name Thiophene, 2,5-dibromo-3-hexyl-, homopolymer
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DSSTOX Substance ID

DTXSID50888890
Record name Thiophene, 2,5-dibromo-3-hexyl-
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Molecular Weight

326.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

116971-11-0, 156074-98-5
Record name 2,5-Dibromo-3-hexylthiophene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Thiophene, 2,5-dibromo-3-hexyl-
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Record name Thiophene, 2,5-dibromo-3-hexyl-
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Record name Thiophene, 2,5-dibromo-3-hexyl-
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Record name 2,5-Dibromo-3-hexylthiophene
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Record name Poly(3-hexylthiophene-2,5-diyl) regioregular
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Synthesis routes and methods

Procedure details

To a dry 3-necked flask under nitrogen is added magnesium filings (354 mg, 14.6 mmol). A solution of 2,5-dibromo-3-hexylthiophene (4.41 g, 13.5 mmol) in anhydrous THF (45 ml) is prepared and 5 ml of this solution is added to the magnesium at 5° C. The reaction is initated by the addition of 2-bromopropane (80 mg, 0.65 mmol). After 5 min, the remaining solution of 2,5-dibromothiophene is added dropwise, keeping the temperature below 10° C. The resulting yellow solution is warmed to room temperature and stirred for 4 h at that temperature. An aliquot is taken, hydrolysed with dilute hydrochloric acid and analysed by GCMS to reveal 98% formation of monogrignard reagent and 2% formation of a digrignard reagent. No starting material remained. The solution is transferred, via cannula, to a new reaction vessel and heated to reflux. 1,2-bis{diphenylphosphinopropane)dichloronickel (II) (72 mg, 1 mol %) is added as a solid and the reaction refluxed for 4 h. The reaction is cooled to room temperature and precipitated into methanol. The resulting polymer is filtered, and washed with additional methanol (soxhlet) and heptane (soxhlet). The resulting polymer is dissolved in chloroform and precipitated into methanol to afford 0.6 g of polymer.
Name
Quantity
45 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
Quantity
5 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mg
Type
reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Five
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0 (± 1) mol
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Reaction Step Six
[Compound]
Name
1,2-bis{diphenylphosphinopropane)dichloronickel (II)
Quantity
72 mg
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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